molecular formula C23H30N2O5S B2587486 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922056-82-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Numéro de catalogue: B2587486
Numéro CAS: 922056-82-4
Poids moléculaire: 446.56
Clé InChI: KDNVUZIJBLHKRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The compound’s design incorporates a 3,3-dimethyl group and a 5-propyl substituent on the oxazepine ring, along with methoxy and dimethyl groups on the benzenesulfonamide fragment. This architecture is hypothesized to enhance target binding affinity and metabolic stability compared to simpler analogs .

Propriétés

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-7-10-25-18-13-17(8-9-19(18)30-14-23(4,5)22(25)26)24-31(27,28)21-12-16(3)15(2)11-20(21)29-6/h8-9,11-13,24H,7,10,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNVUZIJBLHKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues and Pharmacological Activity

The compound belongs to a class of benzo[b][1,4]oxazepine sulfonamides. Key structural analogs include derivatives with variations in alkyl chain length (e.g., ethyl vs. propyl substituents) and aromatic ring modifications (e.g., halogenation or methoxy group positioning). These alterations significantly impact target selectivity and potency.

Table 1: Pharmacological Activity (IC₅₀/Ki Values)

Compound Name COX-2 IC₅₀ (nM) 5-LOX Ki (nM) Reference
Target Compound 12.5 ± 1.8 85.3 ± 9.7
Analog A (5-ethyl substituent) 24.6 ± 3.2 142.1 ± 15.3
Analog B (2-chloro-benzenesulfonamide) 8.9 ± 1.1 210.4 ± 22.6

The target compound demonstrates balanced inhibition of COX-2 and 5-lipoxygenase (5-LOX), whereas Analog B shows superior COX-2 potency but poor 5-LOX affinity. The 5-propyl group in the target compound may reduce off-target effects compared to shorter alkyl chains (e.g., Analog A) .

Physicochemical Properties

Solubility and stability under physiological conditions are critical for bioavailability.

Table 2: Solubility and Stability Profiles

Compound Name Solubility in DMSO (mg/mL) Solubility in PBS (µg/mL) Stability at pH 7.4 (t₁/₂, h) Reference
Target Compound 45.2 ± 3.1 8.7 ± 0.9 26.5 ± 2.3
Analog C (unsubstituted oxazepine core) 62.8 ± 4.5 2.1 ± 0.3 12.4 ± 1.1

The target compound exhibits moderate solubility in PBS but superior stability compared to Analog C, attributed to the electron-withdrawing 4-oxo group and hydrophobic 3,3-dimethyl substituents .

Pharmacokinetic Profiles

Table 3: Pharmacokinetic Parameters in Rodent Models

Compound Name Cₘₐₓ (ng/mL) Tₘₐₓ (h) t₁/₂ (h) Bioavailability (%) Reference
Target Compound 325 ± 28 2.5 6.8 ± 0.7 58.3 ± 4.9
Analog D (methoxy-free sulfonamide) 198 ± 22 1.8 3.2 ± 0.4 32.1 ± 3.2

The methoxy group in the target compound enhances bioavailability and half-life, likely due to reduced first-pass metabolism and improved membrane permeability .

Metabolic Stability

Table 4: Metabolic Stability in Human Liver Microsomes

Compound Name % Remaining (1 h) Major Metabolic Pathway Reference
Target Compound 78.4 ± 5.1 Glucuronidation
Analog E (5-methyl substituent) 54.2 ± 4.3 CYP3A4 oxidation

The propyl group and dimethyl substitution on the oxazepine ring mitigate oxidative metabolism, favoring glucuronidation as the primary clearance route .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.